Jatrorrhizine
Overview
Description
Jatrorrhizine is an isoquinoline alkaloid found in various medicinal plants, including Coptis chinensis, Rhizoma coptidis, and Phellodendron chinense Schneid . It is a bioactive compound predominantly used in traditional Chinese medicine for treating metabolic disorders, gastritis, and stomachache . This compound is known for its anti-inflammatory, antimicrobial, and antifungal properties .
Mechanism of Action
Target of Action
Jatrorrhizine primarily targets Monoamine Oxidase (MAO) . It binds and noncompetitively inhibits MAO, with an IC50 of 4 μM for MAO-A and 62 μM for MAO-B . MAO is an enzyme that catalyzes the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters.
Mode of Action
This compound interacts with its target, MAO, by binding and inhibiting it noncompetitively . This inhibition interferes with the normal function of MAO, leading to changes in the metabolism of monoamines. It also interferes with multidrug resistance by cancer cells in vitro when exposed to a chemotherapeutic agent .
Biochemical Pathways
This compound affects the biochemical pathway involving α-glucosidase and aldose reductase (AR) . Its inhibitory action on these enzymes plays a significant role in its hypoglycemic effect. It also inhibits the H2O2-induced activation of the MAPK signaling pathway in N9 cells .
Result of Action
This compound exhibits a wide range of pharmacological properties. It has been reported to have anti-diabetic, antimicrobial, antiprotozoal, anticancer, anti-obesity, and hypolipidemic properties, along with central nervous system activities . These effects are the result of its interaction with its targets and the subsequent changes in biochemical pathways.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound displays potent inhibition of gut microbiota modulation and reduction of blood glucose in db/db mice . .
Biochemical Analysis
Biochemical Properties
Jatrorrhizine exhibits a variety of biochemical interactions. It binds and noncompetitively inhibits monoamine oxidase . It also interferes with multidrug resistance by cancer cells in vitro when exposed to a chemotherapeutic agent .
Cellular Effects
This compound has been shown to have neuroprotective effects against various neurodegenerative diseases . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it noncompetitively inhibits monoamine oxidase .
Temporal Effects in Laboratory Settings
Over time, this compound displays low permeability and poor bioavailability . It may interact with other constituents and thereby alter its absorption and elimination .
Dosage Effects in Animal Models
In animal models, large doses of this compound (50–100 mg/kg) reduced blood sugar levels by increasing aerobic glycolysis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that different salt forms of quaternary ammonium compounds show varying physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jatrorrhizine can be synthesized through various chemical reactions. The structures of these synthesized compounds are characterized using 1H NMR, 13C NMR, and MS spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources such as Coptis chinensis and Rhizoma coptidis . The extraction process includes drying the plant material, followed by solvent extraction and purification to isolate the alkaloid.
Chemical Reactions Analysis
Types of Reactions
Jatrorrhizine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with enhanced antimicrobial and antifungal properties . For example, 3-octyloxy 8-alkylthis compound derivatives have been synthesized and found to have much stronger antimicrobial effects .
Scientific Research Applications
Jatrorrhizine has a wide range of scientific research applications:
Comparison with Similar Compounds
Jatrorrhizine is a protoberberine alkaloid, similar to compounds such as berberine, berberrubine, thalifendine, demethyleneberberine, and columbamine . These compounds share the same protoberberine molecular skeleton with slight substitution differences . This compound is unique due to its specific bioactive properties and its ability to improve blood flow and mitotic activity in traumatized rat livers .
Properties
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTLAHSTUOXGQF-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189767 | |
Record name | Jatrorrhizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-38-3 | |
Record name | Jatrorrhizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3621-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jatrorrhizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jatrorrhizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Jatrorrhizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JATRORRHIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091S1F8V5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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